2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
This compound is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted at the 3-position with a sulfanyl group linked to an acetamide moiety. The triazole ring is further modified at the 4-position with a propenyl (allyl) group and at the 5-position with a pyrazin-2-yl substituent. The acetamide nitrogen is attached to a 2,4,6-trimethylphenyl group, which confers steric bulk and lipophilicity. Such structural features are common in pharmacologically active molecules, as triazoles and pyrazines are known to enhance binding affinity to biological targets through hydrogen bonding and π-π interactions .
The compound’s synthesis likely follows established protocols for triazole-thioacetamides, involving nucleophilic substitution of a triazole-thiol intermediate with a halogenated acetamide derivative (e.g., 2-bromoacetamide) in the presence of a base like K₂CO₃ . Structural validation would employ techniques such as X-ray crystallography (using programs like SHELXL ) and NMR spectroscopy .
Properties
Molecular Formula |
C20H22N6OS |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C20H22N6OS/c1-5-8-26-19(16-11-21-6-7-22-16)24-25-20(26)28-12-17(27)23-18-14(3)9-13(2)10-15(18)4/h5-7,9-11H,1,8,12H2,2-4H3,(H,23,27) |
InChI Key |
PRHVKYFQVJJNDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2CC=C)C3=NC=CN=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactionsThe final step involves the attachment of the sulfanyl and acetamide groups under controlled conditions, often using catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling pathways .
Comparison with Similar Compounds
Substituent Analysis:
- Allyl vs.
- Heterocyclic Moieties : Pyrazine (target compound) offers two nitrogen atoms for hydrogen bonding, whereas pyridine (Analogue 2) provides basicity, and thiophene (Analogue 3) contributes to lipophilicity and metabolic stability .
- Aromatic Substitutents : The 2,4,6-trimethylphenyl group in the target compound creates steric hindrance, possibly reducing off-target interactions but increasing molecular weight. In contrast, chloro or benzyloxy groups (Analogues 2, 3) modulate electronic effects and solubility .
Physicochemical Properties
- Solubility : Pyrazine’s polar nitrogen atoms may improve aqueous solubility compared to thiophene or phenyl substituents .
Biological Activity
The compound 2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide represents a novel class of triazole derivatives known for their diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
- Molecular Formula : C17H20N6OS
- Molecular Weight : 366.45 g/mol
- IUPAC Name : 2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives.
- Introduction of the Pyrazine Moiety : Accomplished via nucleophilic substitution reactions.
- Alkylation with Prop-2-en-1-yl Group : This step is crucial for enhancing biological activity.
- Final Coupling : The final product is obtained by coupling the triazole derivative with N-(2,4,6-trimethylphenyl)acetamide.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. In vitro assays demonstrated that compounds similar to the one exhibited significant inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.24 to 15.6 μg/mL for related compounds .
Anticancer Properties
Research indicates that triazole derivatives can exhibit antiproliferative activity against cancer cell lines. For instance, compounds structurally related to our target compound showed a reduction in cell viability in cultures treated with concentrations ranging from 10 to 100 µg/mL . The mechanism appears to involve modulation of cytokine release and inhibition of cell proliferation.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties through assays measuring cytokine levels such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC). Notably, it was found that certain derivatives significantly decreased TNF-α production by up to 60% at optimal doses . This suggests a potential role in inflammatory conditions.
Case Studies
- Case Study on Cytokine Modulation :
- Antimicrobial Efficacy Evaluation :
Comparative Analysis
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Triazole A | 0.24 | Antibacterial |
| Triazole B | 15.6 | Antifungal |
| Target Compound | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
